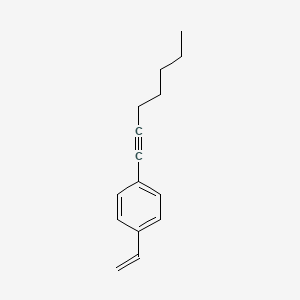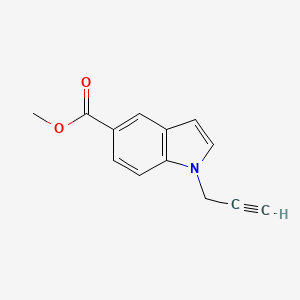
3-Phenylpent-4-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylpent-4-en-1-ol: is an organic compound with the molecular formula C11H14O . It is a type of alcohol that contains a phenyl group attached to a pentenyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Phenylpent-4-en-1-ol can be synthesized through several methods. One common approach involves the reduction of 3-phenylpent-4-en-1-one using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically takes place in an anhydrous solvent like tetrahydrofuran (THF) under inert atmosphere conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process can be optimized for large-scale production by using continuous flow reactors and efficient catalysts to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Phenylpent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-phenylpent-4-en-1-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form 3-phenylpentane-1-ol using strong reducing agents like LiAlH4.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) in solvents like dichloromethane (DCM) or acetone.
Reduction: LiAlH4 or NaBH4 in THF or ethanol.
Substitution: Various nucleophiles such as halides, amines, or thiols under basic or acidic conditions
Major Products Formed:
Oxidation: 3-Phenylpent-4-en-1-one.
Reduction: 3-Phenylpentane-1-ol.
Substitution: Depending on the nucleophile, products like 3-phenylpent-4-en-1-halide, 3-phenylpent-4-en-1-amine, etc.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Phenylpent-4-en-1-ol is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving alcohols. It is also used in the synthesis of biologically active molecules .
Medicine: While not a drug itself, this compound is used in the synthesis of various medicinal compounds. Its derivatives may exhibit pharmacological activities .
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 3-Phenylpent-4-en-1-ol depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the compound gains electrons, converting the carbonyl group back to a hydroxyl group .
Vergleich Mit ähnlichen Verbindungen
5-Phenylpent-1-en-3-ol: Similar structure but with the hydroxyl group at a different position.
4-Phenyl-3-buten-2-one: Contains a phenyl group and a double bond but differs in functional groups.
1-Phenylpent-4-yn-1-ol: Contains a triple bond instead of a double bond.
Uniqueness: 3-Phenylpent-4-en-1-ol is unique due to its specific placement of the hydroxyl group and the phenyl group on the pentenyl chain. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications .
Eigenschaften
Molekularformel |
C11H14O |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
3-phenylpent-4-en-1-ol |
InChI |
InChI=1S/C11H14O/c1-2-10(8-9-12)11-6-4-3-5-7-11/h2-7,10,12H,1,8-9H2 |
InChI-Schlüssel |
QRXBBALNLZYDPW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(CCO)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14124078.png)
![[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B14124082.png)
![3-phenyl-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124089.png)


![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(4-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124101.png)
![tert-Butyl 2-(5-bromo-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate](/img/structure/B14124105.png)





